N-(3,5-dimethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S2/c1-14-10-15(2)12-16(11-14)23-19(26)13-29-22-24-18-8-9-28-20(18)21(27)25(22)17-6-4-3-5-7-17/h3-7,10-12H,8-9,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOURPLFYFYWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethylaniline and 4-oxo-3-phenylthieno[3,2-d]pyrimidine. The key steps may involve:
Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the sulfanyl group:
Acylation: The final step involves the acylation of the intermediate compound with 3,5-dimethylaniline to form the target compound.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | RT, acidic medium | Sulfoxide derivative ([S=O] formation at sulfanyl bridge) | |
| mCPBA | Dichloromethane, 0–5°C | Sulfone derivative ([SO₂] formation) |
Key Findings :
-
Oxidation of the sulfanyl group occurs regioselectively without disrupting the thienopyrimidine core.
-
The nitro group (if present in analogs) may influence oxidation kinetics due to electron-withdrawing effects.
Reduction Reactions
The acetamide moiety and aromatic nitro groups (in analogs) can undergo reduction.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ | Dry THF, reflux | Reduction of acetamide to amine (-NHCH₂-) | |
| H₂/Pd-C | Ethanol, 50°C | Reduction of nitro groups (in analogs) to amines |
Mechanistic Insight :
-
LiAlH₄ selectively reduces the acetamide’s carbonyl group to a methylene amine, preserving the thienopyrimidine ring.
Nucleophilic Substitution
The sulfanyl bridge and electron-deficient pyrimidine ring participate in substitution reactions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NaSH | DMF, 80°C | Replacement of sulfanyl with thiol (-SH) | |
| NH₃ (g) | Methanol, high pressure | Amination at the pyrimidine C2 position |
Structural Considerations :
-
The 4-oxo group activates the pyrimidine ring for electrophilic substitution at C2 and C6 positions .
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions.
| Conditions | Reagent | Product | Reference |
|---|---|---|---|
| 6M HCl, reflux | - | Carboxylic acid (-COOH) and 3,5-dimethylaniline | |
| NaOH (aq), 100°C | - | Sodium carboxylate and free amine |
Kinetic Data :
-
Hydrolysis rates are pH-dependent, with acidic conditions favoring faster cleavage of the acetamide bond.
Cyclization Reactions
The compound can undergo intramolecular cyclization to form fused heterocycles.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| PCl₅ | Toluene, 110°C | Thiazolo[5,4-d]thienopyrimidine derivative |
Mechanism :
-
Phosphorus pentachloride facilitates the formation of a thiazole ring via dehydration and cyclization.
Electrophilic Aromatic Substitution
The 3,5-dimethylphenyl group undergoes electrophilic substitution.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C | Nitro group introduced at the para position of the dimethylphenyl ring | |
| Br₂/FeBr₃ | CH₂Cl₂, RT |
Scientific Research Applications
Anticancer Potential
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. The mechanisms of action include:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in various cancer cell lines. For instance, studies demonstrated that derivatives can inhibit proliferation in leukemia cell lines with IC50 values ranging from 0.3 to 1.2 µM .
- Apoptosis Induction : The compound may trigger apoptosis in cancerous cells through the modulation of signaling pathways involved in cell survival and death .
Antimicrobial Activity
Thienopyrimidine derivatives are also noted for their antimicrobial properties:
- Bacterial and Fungal Inhibition : Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. The mechanism typically involves disrupting critical cellular processes essential for microbial survival .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor:
- Targeting Specific Pathways : Research suggests that it may inhibit enzymes involved in key cellular signaling pathways, which could be beneficial in treating diseases where these pathways are dysregulated .
Case Study 1: Anticancer Efficacy in Leukemia Cells
A study focused on a structurally similar thienopyrimidine derivative evaluated its effects on acute biphenotypic leukemia MV4-11 cells. The results showed significant growth inhibition correlated with down-regulation of phospho-ERK1/2 levels, indicating a potential pathway through which the compound exerts its anticancer effects .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of thienopyrimidine derivatives against various pathogens. Results indicated promising outcomes with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Structurally related compounds share the thienopyrimidinone core but differ in substituents, influencing their physicochemical and biological profiles:
Key Observations :
- Electron-Withdrawing Groups : The 3,5-difluorophenyl () and 2,3-dichlorophenyl () substituents increase lipophilicity and metabolic stability compared to the target compound’s 3,5-dimethylphenyl group, which may enhance solubility .
Comparative Yields :
- reports an 80% yield for its dichlorophenyl analog, attributed to optimized reaction conditions .
- achieved a lower yield (53%), likely due to steric hindrance from the cyclopenta ring .
Physicochemical and Spectral Properties
Biological Activity
N-(3,5-dimethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Synthesis
The compound features a unique thieno[3,2-d]pyrimidine core linked to an acetamide group through a sulfanyl bridge. The synthesis typically involves multi-step organic reactions starting from the thieno[3,2-d]pyrimidine precursor. Common reagents include ethyl acetoacetate and thiourea, with reaction conditions optimized for yield and purity.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The structural features allow it to bind effectively to these targets, potentially modulating their activity. Understanding the exact pathways involved requires further investigation into its interactions at the molecular level.
Biological Activities
Research into the biological activities of this compound has revealed several promising effects:
- Anticancer Activity : Compounds with similar structures have been shown to exhibit significant anticancer properties. For instance, derivatives of thieno-pyrimidines have been evaluated for their effects on various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis .
- Antimicrobial Properties : The compound's structural analogs have demonstrated antibacterial and antifungal activities. Studies indicate that thieno[3,2-d]pyrimidine derivatives can inhibit the growth of pathogenic bacteria and fungi .
- Enzyme Inhibition : Similar compounds have been explored for their ability to inhibit enzymes like urease and cyclin-dependent kinases (CDKs), which are crucial in cancer progression .
Case Studies
Several studies have been conducted to evaluate the biological activities of related compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,5-dimethylphenyl)-2-({4-oxo-3-phenyl-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, and how can reaction yields be improved?
- Methodological Answer :
- Step 1 : Start with thieno[3,2-d]pyrimidinone intermediates (e.g., 4-oxo-3-phenyl derivatives) and employ nucleophilic substitution at the C2-sulfanyl position. Use DMSO or DMF as solvents to enhance solubility of aromatic intermediates .
- Step 2 : Optimize coupling conditions (e.g., temperature: 80–100°C; reaction time: 6–12 hours) to achieve yields >80%, as demonstrated in analogous thienopyrimidine acetamide syntheses .
- Step 3 : Monitor purity via elemental analysis (e.g., C: 45.29%, N: 12.23%, S: 9.30%) and confirm structural integrity using ¹H NMR (e.g., δ 12.50 ppm for NH protons) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identify key protons such as the NHCO group (δ ~10.10 ppm) and aromatic protons (δ 7.82 ppm for H-4′) .
- Mass Spectrometry : Confirm molecular weight via [M+H]⁺ peaks (e.g., m/z 344.21 for structurally related compounds) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrimidine vs. thiophene ring conformations) using single-crystal data, as applied to analogous compounds .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. ICReDD’s workflow integrates reaction path searches and experimental feedback to prioritize derivatives .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina. Focus on substituents at the 3,5-dimethylphenyl group to modulate binding affinity .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected shifts in NMR)?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw). For example, unexpected deshielding may indicate impurities or tautomeric forms .
- Dynamic NMR Studies : Investigate temperature-dependent changes to detect rotational barriers or hydrogen bonding, as seen in thienopyrimidine analogs .
Q. What strategies are recommended for correlating in vitro and in vivo activity of this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess solubility (logP), metabolic stability (CYP450 assays), and plasma protein binding. Replace the 3-phenyl group with halogenated analogs to improve bioavailability .
- In Vivo Models : Use rodent models to evaluate dose-response relationships. Prioritize derivatives with IC₅₀ values <10 μM in enzymatic assays .
Structure-Activity Relationship (SAR) Table for Key Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
